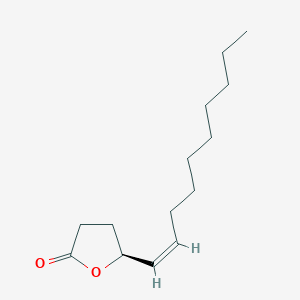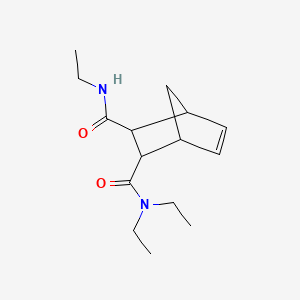
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N'-triethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(221)hept-5-ene-2,3-dicarboxamide, N,N,N’-triethyl- is a complex organic compound characterized by its bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N’-triethyl- typically involves the reaction of bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride with triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N’-triethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using peracetic acid in anhydrous dioxane to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Peracetic acid in anhydrous dioxane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as alkyl halides or aryl halides.
Major Products
Oxidation: Epoxides.
Reduction: Reduced amides.
Substitution: Substituted amides.
Wissenschaftliche Forschungsanwendungen
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N’-triethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a nucleating agent in polymer science.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N’-triethyl- involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile depending on the reaction conditions. Its bicyclic structure allows for unique interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride .
- Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid .
- Bicyclo(2.2.1)heptane containing N,N’-diarylsquaramide .
Uniqueness
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxamide, N,N,N’-triethyl- is unique due to its triethylamide functional groups, which provide distinct reactivity and interaction profiles compared to other similar bicyclic compounds. This uniqueness makes it particularly valuable in specialized applications such as drug development and advanced material synthesis .
Eigenschaften
CAS-Nummer |
61800-50-8 |
|---|---|
Molekularformel |
C15H24N2O2 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
2-N,3-N,3-N-triethylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide |
InChI |
InChI=1S/C15H24N2O2/c1-4-16-14(18)12-10-7-8-11(9-10)13(12)15(19)17(5-2)6-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
RKDDIYAYLXKJKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1C2CC(C1C(=O)N(CC)CC)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine](/img/structure/B14138077.png)
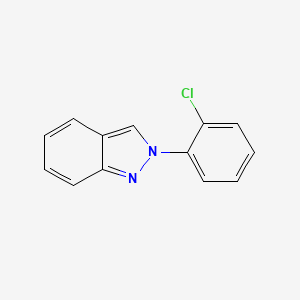
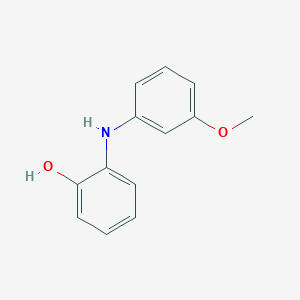
![1-Methyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14138096.png)
![5-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14138102.png)

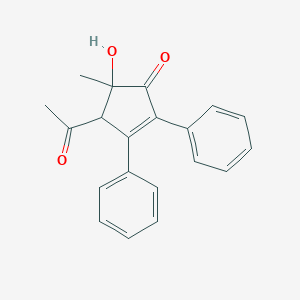

![Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate](/img/structure/B14138126.png)

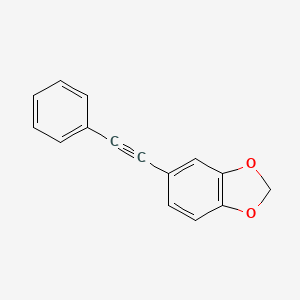
![6-Chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14138142.png)
